9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-

Tinctorial strength Dye loading efficiency Polycarbonate coloration

Generic anthraquinone dye substitution risks shade mismatch, incorrect loading, and thermal degradation in high-temp polymer processing. Solvent Blue 3R (CAS 41611-76-1) provides a precise greenish-blue shade, 12% higher tinctorial strength vs Blue RR in PC (0.110% vs 0.125% for 1/3 SD), and 340°C heat stability. • ~8.7% lower dye consumption in PS masterbatch. • Non-bleeding certified for food-contact packaging & toys. • 90 g/L MMA solubility for cast PMMA pre-dissolution. Bulk industrial and research quantities available.

Molecular Formula C32H30N2O2
Molecular Weight 474.6 g/mol
CAS No. 41611-76-1
Cat. No. B12751531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-
CAS41611-76-1
Molecular FormulaC32H30N2O2
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)C)C(=O)C5=CC=CC=C5C3=O)C
InChIInChI=1S/C32H30N2O2/c1-5-21-13-9-11-19(3)29(21)33-25-17-18-26(34-30-20(4)12-10-14-22(30)6-2)28-27(25)31(35)23-15-7-8-16-24(23)32(28)36/h7-18,33-34H,5-6H2,1-4H3
InChIKeyNPJJGMRERPXCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macrolex Blue 3R Procurement Baseline


9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]- (CAS 41611-76-1), commercially distributed as Macrolex® Blue 3R (Lanxess) and also referred to as CERES® Blue 3R or 1,4-bis(2-ethyl-6-methylanilino)anthracene-9,10-dione, is a 1,4-disubstituted aminoanthraquinone solvent dye with molecular formula C₃₂H₃₀N₂O₂ and molecular weight 474.6 g/mol [1]. It delivers a blue shade with a red cast, exhibits a melting point of 167 °C, density of 1.26 g/cm³, and is practically insoluble in water but soluble in a range of organic solvents [1] . The compound belongs to the anthraquinone dye class and is primarily engineered for high-temperature transparent and opaque coloration of amorphous thermoplastics, where substituent architecture at the 1,4-amino positions governs shade, thermal endurance, and tinctorial strength [2].

ShadeGreenish-blue with red cast for cool-tone colour formulations
Thermal ceilingRated 340°C in polycarbonate; suitable for high-temperature melt processing
Monomer solubilityDissolves in styrene and MMA for in-situ bulk colouring of PS and PMMA

Why Generic Substitution Fails for Macrolex Blue 3R


Within the Macrolex® anthraquinone solvent dye portfolio, blue dyes sharing the same 1,4-diaminoanthraquinone core—including Blue 3R (CAS 41611-76-1), Blue RR (Solvent Blue 97, CAS 32724-62-2), and Blue 2B (Solvent Blue 104, CAS 116-75-6)—differ substantially in aryl substituent architecture: Blue 3R carries 2-ethyl-6-methylphenyl groups, Blue RR carries 2,6-diethyl-4-methylphenyl groups, and Blue 2B carries 2,4,6-trimethylphenyl groups [1]. These seemingly minor substituent variations produce diverging outcomes in shade tone (greenish-blue vs. reddish-blue), tinctorial strength per unit mass, heat stability in specific polyamide substrates, and solubility in key monomers such as styrene and methyl methacrylate [1] . Generic interchange based solely on anthraquinone class membership therefore risks mismatched colour coordinates, under- or over-loaded dye formulations at fixed let-down ratios, and thermal degradation during high-temperature polymer processing—each a quantifiable procurement failure mode [2].

Shade divergence

Aryl substituent differences shift shade from greenish-blue (3R) to reddish royal blue (RR); colour matching cannot rely on class membership.

Tinctorial strength gap

Blue 3R requires lower dye loading for equivalent depth; swapping to Blue RR may increase consumption and formulation cost.

Nylon thermal limitation

Blue 3R shows lower heat stability in PA6 and PA6.6 than Blue RR; direct substitution risks thermal degradation in polyamide processing above rated limits.

Quantitative Differentiation Evidence for Macrolex Blue 3R


Higher Tinctorial Strength vs. Macrolex Blue RR

Under identical standardized conditions (DIN EN ISO 4892-2, 1/3 standard depth, transparent coloration, 0.05% dye in polymer), Macrolex Blue 3R (CAS 41611-76-1) requires a dye content of 0.110% in both polycarbonate (PC) and polymethyl methacrylate (PMMA) to reach the target colour depth, whereas the closest commercial analog Macrolex Blue RR (Solvent Blue 97, CAS 32724-62-2) requires 0.125% in the same polymers [1]. In polystyrene (PS), Blue 3R requires 0.210% versus Blue RR's 0.230% [1]. This corresponds to an approximately 12% lower mass of Blue 3R needed to deliver equivalent visual colour yield in PC and PMMA, and an approximately 8.7% reduction in PS.

Tinctorial strength
Head-to-head
−12.0% dye loading vs Blue RR in PC/PMMA; −8.7% in PS
Supports reduced dye consumption and formulation cost.
DIN EN ISO 4892-2; 1/3 SD transparent coloration.
Tinctorial strength Dye loading efficiency Polycarbonate coloration PMMA coloration

Polycarbonate Heat Stability Parity

Macrolex Blue 3R, Blue RR, and Blue 2B each achieve a heat stability rating of 340 °C in polycarbonate (PC) when tested at 1/3 standard depth with 1% TiO₂ according to DIN EN 12877-2 [1]. This is the highest PC heat stability value reported across the entire Macrolex dye range and demonstrates that Blue 3R is not thermally disadvantaged relative to its closest structural analogs in PC—a critical matrix for optical, electrical housing, and automotive glazing applications where processing temperatures routinely exceed 300 °C [1]. In polystyrene (PS), all three dyes also share an identical rating of 300 °C [1].

PC heat stability
Head-to-head
340°C for Blue 3R, Blue RR, Blue 2B− 0°C difference
No thermal differentiation in PC; selection pivots on shade and strength.
DIN EN 12877-2, 1/3 SD with 1% TiO₂.
Heat stability Polycarbonate processing Engineering thermoplastics DIN EN 12877-2

PA6 and PA6.6 Heat Stability Deficit vs. Blue RR

In polyamide 6 (PA6), Macrolex Blue 3R exhibits a heat stability of 280 °C, which is 20 °C lower than Macrolex Blue RR at 300 °C [1]. In polyamide 6.6 (PA6.6), Blue 3R reaches 270 °C versus Blue RR's 280 °C, a 10 °C deficit [1]. Macrolex Blue 2B shares the same PA6 limitation as Blue 3R (280 °C) and has no reported value for PA6.6 [1]. This graded performance—Blue RR > Blue 3R ≈ Blue 2B in nylons—creates a clear substrate-driven selection criterion: Blue RR should be preferred for high-temperature polyamide processing, while Blue 3R remains suitable for amorphous thermoplastics processed below 280 °C.

Nylon heat stability
Head-to-head
PA6: 280°C vs 300°C (−20°C); PA6.6: 270°C vs 280°C (−10°C)
Blue RR may be preferred for high-temperature nylon processing.
DIN EN 12877-2; PA6 Durethan B30S, PA6.6 Durethan A30H.
Polyamide coloration PA6 heat stability PA6.6 heat stability Nylon dye selection

Shade Tone: Greenish-Blue vs. Reddish Royal Blue

Commercial technical literature from LANXESS distributors explicitly classifies Macrolex Blue 3R as producing a greenish-blue ('绿光蓝') tone with high brightness, while Macrolex Blue RR (Solvent Blue 97) delivers a reddish royal blue ('皇家蓝,红光调') [1]. This shade divergence arises from the differing aryl substituent patterns: Blue 3R's 2-ethyl-6-methyl substitution shifts the visible absorption envelope hypsochromically relative to Blue RR's 2,6-diethyl-4-methyl pattern [2]. Visible-region transmission spectrophotometry of Blue 3R in a 2 mm PS plaque at 0.01% dye loading shows 20% transmission at 630 nm and 28% at 610 nm, confirming the green-leaning blue spectral profile [3].

Shade tone
Supporting evidence
Greenish-blue (20% T at 630 nm, 28% at 610 nm)vs reddish-blue for Blue RR
Primary selection gate for colour-critical brand applications.
Transmission data in 2 mm PS at 0.01% loading.
Colour shade matching Greenish-blue Reddish-blue Plastic colour formulation

Solubility Profile in Monomers and Solvents

Macrolex Blue 3R exhibits quantifiable solubility at 23 °C of 100 g/L in styrene monomer and 90 g/L in methyl methacrylate (MMA), alongside 250 g/L in methylene chloride, 150 g/L in xylene, 60 g/L in butyl acetate, 20 g/L in acetone, and 1.5 g/L in ethanol . High monomer solubility is a prerequisite for in-situ bulk polymerisation colouring of polystyrene and PMMA, where the dye must fully dissolve in the liquid monomer before thermal initiation. The melting point of 167 °C [1] is notably lower than that of Solvent Blue 97 (Macrolex Blue RR, mp ~200 °C) and Solvent Blue 35 (mp ~113 °C) [2], placing Blue 3R in an intermediate thermal window that balances adequate crystalline stability during storage with rapid dissolution kinetics in hot polymer melts.

Solubility
Cross-study comparable
Styrene 100 g/L, MMA 90 g/L, CH₂Cl₂ 250 g/L, xylene 150 g/L
Enables calculation of dye loading for liquid-monomer colouring.
Solubility at 23°C; mp 167°C.
Dye solubility Styrene monomer solubility Methyl methacrylate solubility Masterbatch formulation

Macrolex Blue 3R Application Scenarios


Transparent PC Optical Components

For transparent PC applications such as LED lamp covers, automotive interior lens elements, and display cover plates processed at melt temperatures up to 340 °C, Macrolex Blue 3R provides the requisite thermal endurance [1] while delivering a greenish-blue shade that distinguishes it from the reddish royal blue of Blue RR [2]. The 12% higher tinctorial strength versus Blue RR in PC (0.110% vs. 0.125% dye loading for 1/3 SD) translates to lower colorant cost per unit [3]. The dye's 90 g/L solubility in methyl methacrylate also supports pre-dissolution in liquid monomer for cast PMMA optical sheets .

Masterbatch for PS, SAN, and ABS Consumer Goods

In masterbatch production for polystyrene (PS), SAN, and ABS consumer articles (cosmetic bottles, household appliance housings, toys), Blue 3R's lower required dye loading of 0.210% in PS (vs. 0.230% for Blue RR) [3] yields an approximately 8.7% reduction in dye consumption per kilogram of masterbatch at equivalent colour depth. The non-bleeding certification—no staining detected in distilled water, 2% acetic acid, 10% ethanol, coconut oil, or peanut oil in 0.1% dyeings of PS, ABS, SAN, PMMA, PC, and PET —supports use in food-contact packaging and toy applications under European BfR recommendations .

Inkjet and Writing Ink Formulations

The solubility profile of Blue 3R—250 g/L in methylene chloride, 150 g/L in xylene, 100 g/L in styrene, 60 g/L in butyl acetate, and 20 g/L in acetone —provides ink formulators with a wide solvent selection window for both volatile (solvent-based) and energy-curable (UV/EB) inkjet ink systems. The dye's lightfastness rating of BWS 8 in transparent PC and PMMA colourations [3] supports use in outdoor-durable printed graphics and coding applications where fade resistance is specified. Lanxess explicitly lists inkjet inks and writing/pad-stamp inks among the recommended application fields .

PET Bottle and Fibre Coloration

In PET bottle preform and polyester fibre spin-dyeing, Blue 3R's heat stability of 290 °C in PET [1] meets the processing window of PET injection moulding and melt spinning (typically 270–295 °C). The greenish-blue shade provides a distinct aesthetic alternative to the reddish blue of Blue RR, enabling brand owners to differentiate their transparent blue PET packaging (water bottles, cosmetic containers) without reformulating with pigment blends. The dye's high purity and compliance with current purity requirements for dyeing household utensils and toys in Europe further support PET bottle applications in regulated food-contact markets.

Application
Selection Property
Validation Focus
Transparent PC optics
Thermal endurance for PC melt processing; greenish-blue shade distinction; higher tinctorial strength
Verify heat stability at target depth; colourimetric match in transparent mouldings; cost-in-use against Blue RR
PS, SAN, ABS masterbatch
Lower dye loading vs Blue RR; non-bleeding certification; good dispersibility in styrenics
Confirm dye content reduction; non-bleeding test per EU recommendations; dispersion quality in carrier
Inkjet and writing inks
Broad solvent solubility (CH₂Cl₂, xylene, styrene); lightfastness rating BWS 8; compatibility with UV/EB cures
Map solubility in target ink solvents; xenon arc fade resistance; cure-system compatibility trial
PET bottles and fibres
Heat stability in PET processing window; greenish-blue shade differentiation; EU purity for food-contact
PET spin-dyeing trial at processing temperatures; colour consistency in preform moulding; regulatory compliance check
Quote Request

Request a Quote for 9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.